molecular formula C11H11N3O2S B10858414 Nitramisole CAS No. 6646-49-7

Nitramisole

Cat. No.: B10858414
CAS No.: 6646-49-7
M. Wt: 249.29 g/mol
InChI Key: RFAYUIIWPKWNKY-UHFFFAOYSA-N
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Description

Nitramisole is an imidazothiazole derivative known for its anthelmintic properties. It has been particularly effective against migrating Strongylus vulgaris larvae in ponies, providing both clinical and radical cures . This compound is characterized by its unique structure, which includes a nitro group attached to an imidazothiazole ring.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Nitramisole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions include various substituted imidazothiazoles, which can have different biological activities depending on the substituents introduced.

Scientific Research Applications

Nitramisole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Nitramisole involves its interaction with the nervous system of parasitic worms. It acts by inhibiting the enzyme fumarate reductase, which is crucial for the energy metabolism of the parasite. This inhibition leads to paralysis and eventual death of the parasite .

Comparison with Similar Compounds

    Levamisole: Another imidazothiazole derivative with similar anthelmintic properties.

    Pyrantel Pamoate: A tetrahydropyrimidine derivative used as an anthelmintic.

    Ivermectin: A macrocyclic lactone with broad-spectrum antiparasitic activity.

Uniqueness: Nitramisole is unique due to its specific structure and the presence of a nitro group, which imparts distinct chemical and biological properties. Its effectiveness against Strongylus vulgaris larvae and its dual action as both a clinical and radical cure set it apart from other anthelmintics .

Properties

CAS No.

6646-49-7

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

6-(3-nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C11H11N3O2S/c15-14(16)9-3-1-2-8(6-9)10-7-13-4-5-17-11(13)12-10/h1-3,6,10H,4-5,7H2

InChI Key

RFAYUIIWPKWNKY-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(CN21)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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